O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate
Description
O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate is a substituted oxalate ester characterized by an ethyl group at the O2 position and a phenethyl moiety substituted with a methoxy group at the 4-position and a methyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₄H₁₈O₅, with a molecular weight of 266.29 g/mol.
Properties
IUPAC Name |
1-O-ethyl 2-O-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-18-13(15)14(16)19-8-7-11-5-6-12(17-3)10(2)9-11/h5-6,9H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBVNJCQOSFCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and oxalic acid, which can then participate in various biochemical pathways. The substituted phenyl group may interact with enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of O2-ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate are best understood through comparison with analogs differing in aromatic substituents or ester groups. Key compounds and their properties are summarized below:
Table 1: Structural and Functional Comparison of Oxalate Esters
Key Observations:
Substituent Effects on Reactivity: The 4-methoxy-3-methyl group in the target compound provides moderate electron-donating effects, balancing solubility and stability. The 4-methylthio substituent () introduces sulfur, which may resist oxidative degradation compared to oxygen-based groups, enhancing shelf-life in formulations .
Chromatographic Behavior :
- highlights that methoxy-methylphenyl derivatives (e.g., compound E in the PHARMACEURGICAL FORUM data) have a relative retention time (RRT) of 1.8 , suggesting stronger hydrophobic interactions in reverse-phase HPLC compared to simpler analogs like the p-tolyl derivative (RRT ~1.3) .
Synthetic Flexibility :
- The presence of halogens (e.g., Cl in MC22W841) or boronate esters (e.g., 2-(methoxymethyl)phenylboronic acid in ) enables cross-coupling reactions, expanding utility in combinatorial chemistry .
Commercial and Industrial Relevance :
- Suppliers like Fluorochem () and CymitQuimica () emphasize demand for tailored oxalate esters in high-throughput screening and catalysis .
Research Findings and Implications
- Stability Under Stress Conditions : demonstrates that oxalate esters remain stable at high temperatures (200°C), critical for industrial processing .
Biological Activity
O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate, a compound with the molecular formula C14H18O5 and a molecular weight of 266.293 g/mol, is gaining attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features an ethyl group attached to an oxalate moiety, with a substituted aromatic ring containing methoxy and methyl groups. This unique configuration may influence its interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H18O5 |
| Molecular Weight | 266.293 g/mol |
| CAS Number | 1443335-37-2 |
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxy group may enhance lipophilicity, facilitating membrane penetration and receptor binding.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Activity : Research suggests that oxalate derivatives can exhibit antioxidant properties, reducing oxidative stress in cells.
- Cell Signaling Modulation : The compound might affect signaling pathways by acting on receptors or ion channels.
Biological Activity
Recent studies have explored the biological effects of oxalate derivatives, including this compound.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could be particularly beneficial in conditions such as arthritis or other inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that oxalate esters may possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.
Case Studies
- Study on Oxalate Toxicity : A study published in PubMed examined the effects of oxalates on LLC-PK1 cells, revealing that high concentrations led to increased free radical production and subsequent cell death. This indicates that while certain oxalates can be toxic at high doses, their derivatives may have protective roles at lower concentrations .
- Oxalate in Food Studies : Another investigation into dietary oxalates highlighted their role in kidney stone formation but also suggested potential health benefits when consumed in moderation due to their antioxidant properties .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate | Anti-inflammatory, antimicrobial | Fluorinated aromatic ring |
| O2-Ethyl O1-[2-(4-chloro-3-fluorophenyl)ethyl] oxalate | Enzyme inhibition | Chloro and fluoro substitutions |
| This compound | Potential antioxidant | Methoxy and methyl groups enhancing reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
